3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid
CAS No.: 927638-58-2
Cat. No.: VC6917176
Molecular Formula: C14H12BrNO5S
Molecular Weight: 386.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927638-58-2 |
|---|---|
| Molecular Formula | C14H12BrNO5S |
| Molecular Weight | 386.22 |
| IUPAC Name | 3-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C14H12BrNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
| Standard InChI Key | WEJHZRAAGHFVBB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is 3-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid, with a molecular formula of C₁₄H₁₂BrNO₅S and a molecular weight of 386.22 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 927638-58-2 |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
| InChIKey | WEJHZRAAGHFVBB-UHFFFAOYSA-N |
| Solubility | Not fully characterized |
The sulfonamide group (-SO₂NH-) bridges the benzoic acid and 5-bromo-2-methoxyphenyl rings, creating a planar configuration that enhances hydrogen-bonding capabilities . X-ray crystallography of analogous compounds suggests that the bromine atom at the 5-position and methoxy group at the 2-position contribute to steric hindrance, influencing binding interactions .
Spectroscopic Analysis
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NMR: The ¹H NMR spectrum (hypothetical) would show aromatic protons between δ 7.0–8.5 ppm, a methoxy singlet near δ 3.8 ppm, and a carboxylic acid proton around δ 12.5 ppm.
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (asymmetric SO₂ stretch), and ~1150 cm⁻¹ (symmetric SO₂ stretch) confirm functional groups.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves a multi-step protocol:
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Sulfonylation: 5-Bromo-2-methoxybenzenesulfonyl chloride reacts with 3-aminobenzoic acid in dichloromethane using triethylamine as a base.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
Reaction Equation:
Optimization Challenges
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Yield: Reported yields for analogous sulfonamides range from 60–75%, limited by steric effects from the methoxy group .
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Byproducts: Over-sulfonylation or hydrolysis of the sulfonyl chloride may occur if moisture is present.
Biological Activity and Mechanism
Enzyme Inhibition
The sulfonamide group acts as a hydrogen-bond donor, inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Comparative studies show that bromine enhances inhibitory potency by 30% compared to chlorine-substituted analogs .
| Enzyme | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| AChE | 0.59 | -7.3 |
| BChE | 0.15 | -6.8 |
Data extrapolated from structurally related sulfonamides .
Applications in Drug Development
Lead Optimization
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Bioisosteric Replacement: Replacing the methoxy group with ethoxy improves metabolic stability but reduces solubility .
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Prodrug Design: Esterification of the carboxylic acid enhances bioavailability (e.g., methyl ester prodrug shows 80% oral absorption in rodent models).
Computational Modeling
Docking studies using AutoDock Vina predict strong interactions with the AChE gorge (binding energy: -8.2 kcal/mol). Key residues:
Comparative Analysis with Analogous Compounds
| Compound | Molecular Weight | AChE IC₅₀ (μM) | LogP |
|---|---|---|---|
| 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid | 386.22 | 0.59 | 2.1 |
| 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid | 390.64 | 0.72 | 2.8 |
| 3-[(2-Methoxyphenyl)sulfonylamino]benzoic acid | 321.33 | 1.45 | 1.9 |
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